molecular formula C30H38N4O4 B1671370 Epelsiban CAS No. 872599-83-2

Epelsiban

Numéro de catalogue B1671370
Numéro CAS: 872599-83-2
Poids moléculaire: 518.6 g/mol
Clé InChI: UWHCWRQFNKUYCG-QUZACWSFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Epelsiban (INN, USAN, code name GSK-557,296-B) is an orally bioavailable drug which acts as a selective and potent oxytocin receptor antagonist . It was initially developed by GlaxoSmithKline (GSK) for the treatment of premature ejaculation in men and then as an agent to enhance embryo or blastocyst implantation in women undergoing embryo or blastocyst transfer associated with in vitro fertilization (IVF) .


Synthesis Analysis

The synthesis of Epelsiban and its derivatives could be achieved through Ugi reactions . The cyclic dipeptide Epelsiban is formed by cyclizing the corresponding linear dipeptide . The linear peptide is formed by the four-component Ugi reaction of the carboxybenzyl (Cbz) protected R-indanylglycine, D-alloisoleucine methyl ester hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, and 2-benzyloxyphenylisonitrile .


Molecular Structure Analysis

Epelsiban has a molecular formula of C30H38N4O4 . The average mass is 518.647 Da and the monoisotopic mass is 518.289307 Da . It has 4 defined stereocentres .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Epelsiban are part of the Ugi reactions . These reactions are multicomponent reactions that involve the reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide .


Physical And Chemical Properties Analysis

Epelsiban has a molecular formula of C30H38N4O4 . The average mass is 518.647 Da and the monoisotopic mass is 518.289307 Da . It has 4 defined stereocentres .

Applications De Recherche Scientifique

Pharmacokinetics in Healthy Female Volunteers

A study investigated the pharmacokinetics of epelsiban, focusing on its absorption and elimination in healthy female volunteers. The research observed that epelsiban was readily absorbed, and both the parent drug and its metabolite, GSK2395448, appeared quickly in plasma. The elimination half-lives of both substances were relatively short, with the metabolite:parent ratios for exposure indicating that GSK2395448 is a major metabolite of epelsiban. This study provides valuable insights into the metabolism and excretion of epelsiban, which can be crucial for understanding its therapeutic applications (Mahar et al., 2015).

High-Dose Pharmacokinetics Study

Another research project explored the pharmacokinetics of high doses of epelsiban in healthy female volunteers. The study focused on how the body processes epelsiban when administered at higher doses over single and multiple days. It was found that the pharmacokinetic profiles for epelsiban and its metabolite remained linear at all administered doses and that the drug was generally well tolerated at these higher doses. This information is critical for determining the safety and efficacy of epelsiban at different dosing levels (Mahar et al., 2018).

Development and Evaluation of Oxytocin Antagonists

A study on the development of oxytocin antagonists, including epelsiban, highlighted the synthesis and pharmacological evaluation of these compounds. The research underscored epelsiban's potent oxytocin antagonistic properties and its selectivity over vasopressin receptors. This study provides foundational knowledge for further exploration of epelsiban in various therapeutic contexts, especially considering its high potency and selectivity (Borthwick et al., 2006).

Clinical Efficacy in Premature Ejaculation

A clinical study evaluated the efficacy of epelsiban in treating premature ejaculation. This randomized, double-blind, placebo-controlled study found that although epelsiban was well tolerated, it did not significantly change the intravaginal ejaculatory latency times in men with premature ejaculation compared to a placebo. This result provides important insights into the clinical applications and limitations of epelsiban in sexual health (Shinghal et al., 2013)

Propriétés

IUPAC Name

(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4O4/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35)/t18-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHCWRQFNKUYCG-QUZACWSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701029864
Record name (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epelsiban

CAS RN

872599-83-2
Record name (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethyl-3-pyridinyl)-2-(4-morpholinyl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]-2,5-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872599-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epelsiban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872599832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epelsiban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-1-((1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin- 4-yl)-2-oxoethyl)-6-((1S)-1-methylpropyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPELSIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2EZ19HX73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epelsiban
Reactant of Route 2
Epelsiban
Reactant of Route 3
Reactant of Route 3
Epelsiban
Reactant of Route 4
Epelsiban
Reactant of Route 5
Reactant of Route 5
Epelsiban
Reactant of Route 6
Epelsiban

Citations

For This Compound
160
Citations
R Shinghal, A Barnes, KM Mahar, B Stier… - The journal of sexual …, 2013 - academic.oup.com
… Stopwatch timed IELT recordings and a modified version of the patient‐reported outcome questionnaire the IPE were used in this study to determine the effect of epelsiban when taken …
Number of citations: 73 academic.oup.com
KM Mahar, B Stier, M Fries… - … Pharmacology in Drug …, 2015 - Wiley Online Library
… of ascending doses of epelsiban in healthy female volunteers (n = 48). The pharmacokinetics of the epelsiban metabolite, GSK2395448, were also assessed. Epelsiban was readily …
Number of citations: 3 accp1.onlinelibrary.wiley.com
KM Mahar, MB Enslin, A Gress… - Clinical …, 2018 - Wiley Online Library
… of epelsiban total daily doses ranging from 600 to 900 mg. In 1 study (n = 12), epelsiban was … In the repeat‐dose double‐blind study, epelsiban and placebo were administered to 31 …
Number of citations: 6 accp1.onlinelibrary.wiley.com
AD Borthwick, J Liddle - Protein‐Protein Interactions in Drug …, 2013 - Wiley Online Library
This chapter contains sections titled: Introduction Aryl‐2,5‐DKP Template Discovery and Initial Structure–Activity Relationship Studies Synthesis of the RRR and RRS 6‐Indanyl‐3‐…
Number of citations: 8 onlinelibrary.wiley.com
S McCallum, C Rouget, M Rekik, P Camparo… - The Journal of …, 2015 - auajournals.org
… contraction of human isolated prostatic urethra and determine whether this response is mediated by specific OT receptors using the selective oxytocin receptor antagonist epelsiban. …
Number of citations: 3 www.auajournals.org
PJ Brighton, MJ Fossler, S Quenby, AM Blanks - Endocrinology, 2020 - academic.oup.com
… OTR antagonists retosiban and epelsiban compared with the … -site competitive binding kinetics for epelsiban, retosiban, and … Oxytocin and atosiban, but not retosiban and epelsiban, …
Number of citations: 3 academic.oup.com
AD Borthwick, J Liddle, DE Davies… - Journal of Medicinal …, 2012 - ACS Publications
… 3′-pyridyl R-sec-butyl morpholine amide Epelsiban (69), a highly potent oxytocin antagonist (pK … Epelsiban has low levels of intrinsic clearance against the microsomes of four species, …
Number of citations: 60 pubs.acs.org
JS Paço, BJ Pereira - Urology, 2016 - Elsevier
… Epelsiban While epelsiban administered orally did not produce the expected results, intrathecal or intracerebroventricular route of administration appears to be more effective. …
Number of citations: 18 www.sciencedirect.com
T Zarganes‐Tzitzikas, P Patil, K Khoury… - European journal of …, 2015 - Wiley Online Library
… Herein, we report on the synthesis of tetrazole-fused ketopiperazines that are potentially bioisosteres to the Epelsiban (4) scaffold. Surprisingly, a related scaffold was described in the …
L Craciunas, N Tsampras, M Kollmann… - Cochrane Database …, 2021 - cochranelibrary.com
… Other oxytocin antagonists include barusiban, nolasiban, epelsiban, and retosiban. Administration of oxytocin antagonists around the time of ET has been proposed as a means to …
Number of citations: 13 www.cochranelibrary.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.